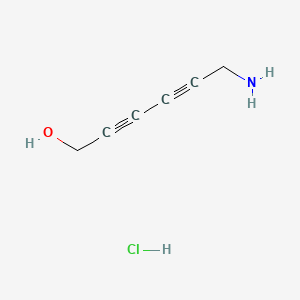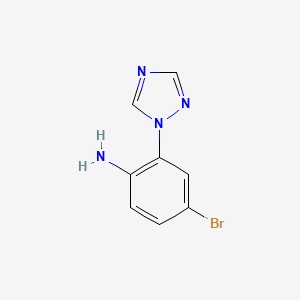![molecular formula C11H15BrClNO B15296606 [3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2913279-33-9](/img/structure/B15296606.png)
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a bromophenyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Addition of the Methanol Moiety: The methanol group can be added through a reduction reaction, often using a reducing agent like sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the bromophenyl group or the pyrrolidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
類似化合物との比較
Similar Compounds
- [3-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- [3-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride
Uniqueness
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogen atoms like chlorine or fluorine. This can lead to distinct biological activities and chemical reactivity profiles.
特性
CAS番号 |
2913279-33-9 |
|---|---|
分子式 |
C11H15BrClNO |
分子量 |
292.60 g/mol |
IUPAC名 |
[3-(4-bromophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(8-14)5-6-13-7-11;/h1-4,13-14H,5-8H2;1H |
InChIキー |
JJSXHLQFMZFNJO-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CO)C2=CC=C(C=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


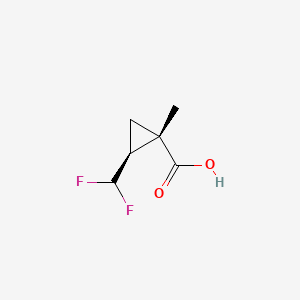
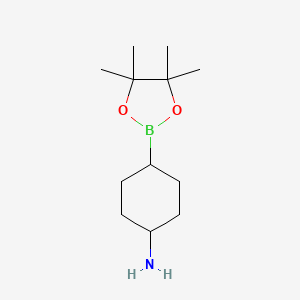
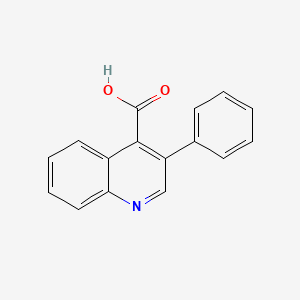
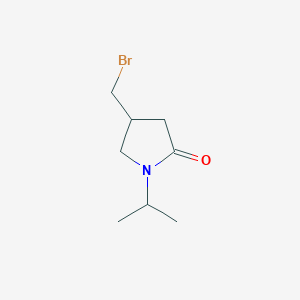
amine](/img/structure/B15296538.png)
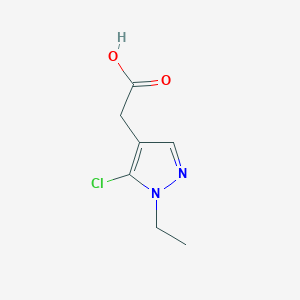
![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
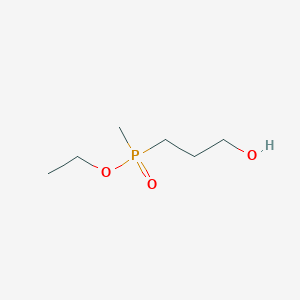
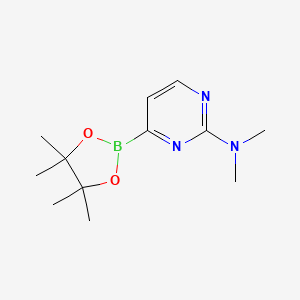
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
